Structural Differentiation: 5-Methylpyridin-2-yl Regioisomerism Defines a Distinct Chemical Entity Among Commercially Accessible N3-Pyridinyl-2-Thioxoquinazolinones
CAS 855715-38-7 bears a 5-methyl substituent on the pyridin-2-yl ring at N3, distinguishing it from the closest commercially catalogued regioisomers: the 4-methylpyridin-2-yl analog (CAS 793716-11-7), the 6-methylpyridin-2-yl analog (CAS unassigned in primary literature), and the unsubstituted pyridin-2-yl analog (CAS 119426-81-2). In the broader pyridine-quinazolin-4(3H)-one hybrid class, a positional methyl group shift is known to alter molecular docking scores to Staphylococcus aureus dihydrofolate reductase by up to 0.454 kcal/mol between closely related analogs [1]. For the specific 2-thioxo series containing CAS 855715-38-7, no published quantitative comparative data exist; the differentiation currently rests on verified structural identity and defined purity (≥95%) .
| Evidence Dimension | Structural identity: pyridine ring methyl substitution position |
|---|---|
| Target Compound Data | 5-methylpyridin-2-yl at N3 (CAS 855715-38-7), C₁₄H₁₁N₃OS, MW 269.32, purity ≥95% |
| Comparator Or Baseline | 4-methylpyridin-2-yl regioisomer (CAS 793716-11-7) ; 6-methylpyridin-2-yl regioisomer (CAS not indexed in primary literature); unsubstituted pyridin-2-yl analog (CAS 119426-81-2) ; pyridin-3-yl regioisomer (CAS 119426-82-3) |
| Quantified Difference | Methyl positional difference confers distinct chemical identity, exact mass, and InChI Key; no quantitative biological difference data available for this specific set of comparators |
| Conditions | Chemical structure verification by CAS registry, molecular formula, and commercial purity specification |
Why This Matters
For procurement in SAR campaigns, positional isomer identity is the minimum gate for experimental reproducibility; using the wrong regioisomer invalidates any structure-activity conclusion.
- [1] Synthesis, antimicrobial, cytotoxic and in silico studies of pyridine-quinazolin-4(3H)-one hybrids. Journal of Molecular Structure, 2025. DOI: 10.1016/j.molstruc.2025.140958. View Source
